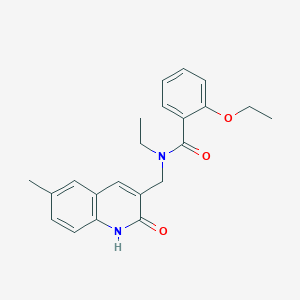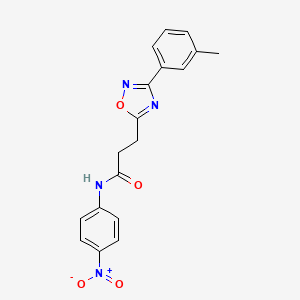
N-(4-nitrophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-nitrophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as NPTP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This chemical compound is a derivative of oxadiazole, which is a five-membered heterocyclic compound containing nitrogen and oxygen atoms. NPTP has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of N-(4-nitrophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to be involved in the inflammatory response, and the inhibition of COX-2 activity by N-(4-nitrophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
N-(4-nitrophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been found to have various biochemical and physiological effects, including its ability to inhibit the production of nitric oxide and reactive oxygen species. It has also been found to have anti-inflammatory properties, which may be due to its ability to inhibit COX-2 activity. N-(4-nitrophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been found to have antioxidant properties, which may contribute to its ability to protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-nitrophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages for use in lab experiments, including its ability to act as a fluorescent probe for metal ions and its anti-inflammatory and antioxidant properties. However, one limitation of using N-(4-nitrophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its limited solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for the study of N-(4-nitrophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One potential direction is the development of N-(4-nitrophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide as a potential therapeutic agent for the treatment of inflammatory diseases. Another direction is the study of the mechanism of action of N-(4-nitrophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, which may provide insights into its anti-inflammatory and antioxidant properties. Additionally, the development of new synthesis methods for N-(4-nitrophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide may improve its bioavailability and expand its scientific research applications.
Conclusion:
N-(4-nitrophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, or N-(4-nitrophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, is a chemical compound that has gained significant attention in scientific research due to its unique properties. N-(4-nitrophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been synthesized using various methods, and its mechanism of action has been studied extensively. N-(4-nitrophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has several scientific research applications, including its use as a fluorescent probe for metal ions and its anti-inflammatory and antioxidant properties. While N-(4-nitrophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages for use in lab experiments, its limited solubility in water may affect its bioavailability. There are several future directions for the study of N-(4-nitrophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, including the development of N-(4-nitrophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide as a potential therapeutic agent for the treatment of inflammatory diseases and the study of its mechanism of action.
Méthodes De Synthèse
N-(4-nitrophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide can be synthesized using various methods, including the reaction of 4-nitrophenylhydrazine with m-tolylglyoxal followed by the reaction with acryloyl chloride. Another method involves the reaction of 4-nitrophenylhydrazine with m-tolylglyoxal followed by the reaction with 2-bromoacetic acid. Both methods result in the formation of N-(4-nitrophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, which is a yellow crystalline powder.
Applications De Recherche Scientifique
N-(4-nitrophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been found to have various scientific research applications, including its use as a fluorescent probe for detecting the presence of metal ions. It has also been used as a sensor for detecting nitroaromatic compounds. N-(4-nitrophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-12-3-2-4-13(11-12)18-20-17(26-21-18)10-9-16(23)19-14-5-7-15(8-6-14)22(24)25/h2-8,11H,9-10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQQTNXKPOKMGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3,4-dimethoxy-N'-[(E)-(thiophen-2-yl)methylidene]benzohydrazide](/img/structure/B7714252.png)
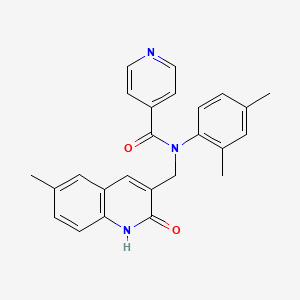
![3-(3-methoxyphenyl)-5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714278.png)

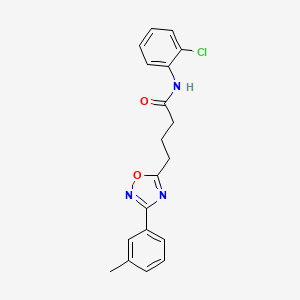
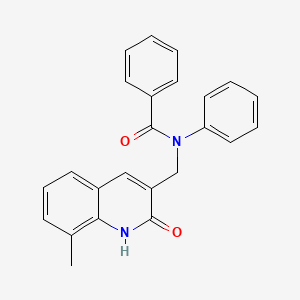
![methyl 2-(2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamido)benzoate](/img/structure/B7714301.png)
